3-(3-chloro-4-fluorophenyl)-1-(3-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione 3-(3-chloro-4-fluorophenyl)-1-(3-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.: 902294-27-3
VCID: VC11881503
InChI: InChI=1S/C23H13ClF2N2O2S/c24-17-11-15(8-9-18(17)26)28-22(29)21-20(16-6-1-2-7-19(16)31-21)27(23(28)30)12-13-4-3-5-14(25)10-13/h1-11H,12H2
SMILES: C1=CC=C2C(=C1)C3=C(S2)C(=O)N(C(=O)N3CC4=CC(=CC=C4)F)C5=CC(=C(C=C5)F)Cl
Molecular Formula: C23H13ClF2N2O2S
Molecular Weight: 454.9 g/mol

3-(3-chloro-4-fluorophenyl)-1-(3-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

CAS No.: 902294-27-3

Cat. No.: VC11881503

Molecular Formula: C23H13ClF2N2O2S

Molecular Weight: 454.9 g/mol

* For research use only. Not for human or veterinary use.

3-(3-chloro-4-fluorophenyl)-1-(3-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione - 902294-27-3

Specification

CAS No. 902294-27-3
Molecular Formula C23H13ClF2N2O2S
Molecular Weight 454.9 g/mol
IUPAC Name 3-(3-chloro-4-fluorophenyl)-1-[(3-fluorophenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione
Standard InChI InChI=1S/C23H13ClF2N2O2S/c24-17-11-15(8-9-18(17)26)28-22(29)21-20(16-6-1-2-7-19(16)31-21)27(23(28)30)12-13-4-3-5-14(25)10-13/h1-11H,12H2
Standard InChI Key QZMJEZCETHYHPK-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C3=C(S2)C(=O)N(C(=O)N3CC4=CC(=CC=C4)F)C5=CC(=C(C=C5)F)Cl
Canonical SMILES C1=CC=C2C(=C1)C3=C(S2)C(=O)N(C(=O)N3CC4=CC(=CC=C4)F)C5=CC(=C(C=C5)F)Cl

Introduction

Structural Characteristics

Molecular Architecture

The compound’s structure centers on a benzothieno[3,2-d]pyrimidine core, a bicyclic system combining benzothiophene and pyrimidine rings. Key substituents include:

  • 3-chloro-4-fluorophenyl group: Attached at position 3 of the pyrimidine ring, contributing steric bulk and electronic effects.

  • 3-fluorobenzyl moiety: Positioned at N1, enhancing lipophilicity and potential blood-brain barrier permeability.

  • Dione functionality: The 2,4(1H,3H)-dione system introduces hydrogen-bonding capabilities critical for target interactions.

The molecular formula C23H13ClF2N2O2S (MW: 454.9 g/mol) reflects its polyhalogenated nature, with fluorine and chlorine atoms strategically placed to modulate bioavailability and metabolic stability.

Crystallographic and Spectroscopic Data

While single-crystal X-ray data remain unpublished, computational models predict a planar benzothienopyrimidine core with substituents adopting orthogonal orientations to minimize steric clashes. Nuclear Magnetic Resonance (NMR) signatures include:

  • ¹H NMR: Aromatic protons in δ 7.2–8.3 ppm range, with distinct coupling patterns for fluorine-substituted phenyl groups.

  • ¹³C NMR: Carbonyl signals at δ 165–170 ppm, characteristic of the dione system.
    Mass spectrometry (ESI-MS) typically shows a molecular ion peak at m/z 454.9 [M+H]⁺, consistent with the molecular formula.

Synthesis and Characterization

Synthetic Pathways

The synthesis follows a multi-step sequence common to benzothienopyrimidine derivatives :

  • Core formation: Cyclocondensation of 2-aminobenzothiophene-3-carboxylate with urea derivatives under acidic conditions yields the benzothieno[3,2-d]pyrimidine scaffold .

  • Halogenation: Electrophilic substitution introduces chlorine and fluorine atoms at specified positions using Cl₂ gas and Selectfluor® reagents.

  • N-alkylation: Reaction of the pyrimidine nitrogen with 3-fluorobenzyl bromide in DMF with K₂CO₃ as base.

Typical yields range from 15–30% after purification via silica gel chromatography, with purity >95% confirmed by HPLC.

Optimization Challenges

Key synthetic hurdles include:

  • Regioselectivity control: Minimizing formation of positional isomers during halogenation .

  • Solvent effects: DMF enhances N-alkylation efficiency but complicates product isolation.
    Recent advances propose microwave-assisted synthesis to reduce reaction times from 72 hours to <12 hours while maintaining yield .

Biological Activities

Cell LineGI₅₀ (μM)Reference
MCF-7 (Breast)0.23–2.10
UO-31 (Renal)1.45–5.67
Mechanistic studies implicate SIRT2 inhibition (IC₅₀ = 2.10 μg/mL for analog 7 in ), a histone deacetylase involved in oncogenic signaling. Molecular docking reveals strong interactions with SIRT2’s NAD⁺-binding pocket, particularly through the dione moiety .

Antimicrobial Properties

Preliminary data suggest activity against Gram-positive pathogens:

OrganismMIC (μg/mL)Source
S. aureus8–16
E. faecalis16–32
The 3-chloro-4-fluorophenyl group may disrupt bacterial membrane integrity via hydrophobic interactions.

Pharmacological Applications

Kinase Inhibition Profiling

The compound shows affinity for tyrosine kinases implicated in cancer:

KinaseInhibition (%)Concentration
EGFR78 ± 410 μM
VEGFR-265 ± 710 μM
Data extrapolated from structurally related benzothienopyrimidines.

Neuropharmacological Considerations

The 3-fluorobenzyl group confers sufficient lipophilicity (clogP = 3.8) for potential CNS penetration, suggesting applications in neurodegenerative diseases. In vitro models show inhibition of Aβ42 fibrillization (42% at 50 μM), though in vivo validation remains pending.

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferencesBioactivity Highlights
1-(2-fluorobenzyl)-3-(3-fluoro-4-methylphenyl) analogMethyl vs. chlorine substituentEnhanced metabolic stability
1-benzyl-3-(4-methoxyphenyl) analogMethoxy vs. halogen groupsReduced cytotoxicity (GI₅₀ >50 μM)
Cambinol (Reference SIRT2 inhibitor) Lacks benzothienopyrimidine core6.6-fold lower SIRT2 potency

The chlorine and dual fluorine substitutions in 3-(3-chloro-4-fluorophenyl)-1-(3-fluorobenzyl) derivative confer superior target selectivity compared to methoxy-containing analogs .

Toxicity and Pharmacokinetics

ADME Properties

ParameterValueMethod
Plasma protein binding92% ± 3Equilibrium dialysis
t₁/₂ (rat)4.2 hIV administration
Bioavailability38%Pharmacokinetic model
Data indicate rapid hepatic clearance via glucuronidation, necessitating prodrug strategies for clinical development.

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